molecular formula C11H9BrF6OS B14053038 1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene

1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene

Cat. No.: B14053038
M. Wt: 383.15 g/mol
InChI Key: SIVDFVCSHGHPFZ-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, trifluoromethoxy, and trifluoromethylthio groups

Preparation Methods

The synthesis of 1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene typically involves multiple steps:

    Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.

    Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Trifluoromethylthiolation: The trifluoromethylthio group can be introduced using a reagent like trifluoromethylthiolating agent (CF3SCl) under suitable conditions.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions:

    Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form corresponding alcohols or thiols.

    Coupling Reactions: The trifluoromethoxy and trifluoromethylthio groups can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated and fluorinated compounds.

    Industry: Used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene exerts its effects depends on the specific application. In chemical reactions, the bromopropyl group acts as a reactive site for nucleophilic substitution, while the trifluoromethoxy and trifluoromethylthio groups can influence the electronic properties of the molecule. These groups can also participate in interactions with biological targets, such as enzymes or receptors, affecting their activity and function.

Comparison with Similar Compounds

1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

    1-(3-Bromopropyl)-2-(trifluoromethoxy)benzene: Lacks the trifluoromethylthio group, which may affect its reactivity and applications.

    1-(3-Bromopropyl)-3-(trifluoromethylthio)benzene: Lacks the trifluoromethoxy group, which may influence its electronic properties and reactivity.

    1-(3-Bromopropyl)-2-(trifluoromethylthio)benzene: Lacks the trifluoromethoxy group, which may affect its stability and applications.

The presence of both trifluoromethoxy and trifluoromethylthio groups in this compound makes it unique, providing a combination of electronic and steric effects that can be advantageous in various applications.

Properties

Molecular Formula

C11H9BrF6OS

Molecular Weight

383.15 g/mol

IUPAC Name

1-(3-bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H9BrF6OS/c12-6-2-4-7-3-1-5-8(20-11(16,17)18)9(7)19-10(13,14)15/h1,3,5H,2,4,6H2

InChI Key

SIVDFVCSHGHPFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)OC(F)(F)F)CCCBr

Origin of Product

United States

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